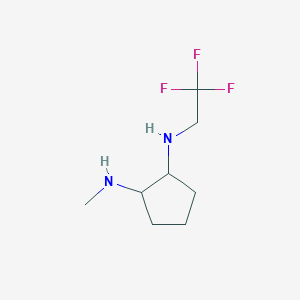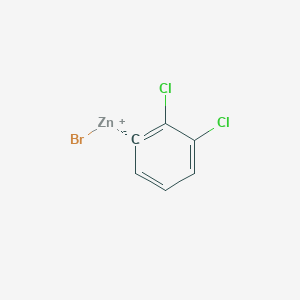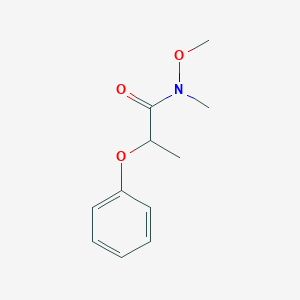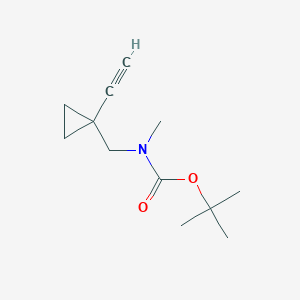
Tert-butyl ((1-ethynylcyclopropyl)methyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl ((1-ethynylcyclopropyl)methyl)(methyl)carbamate: is an organic compound with the molecular formula C10H15NO2 It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((1-ethynylcyclopropyl)methyl)(methyl)carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with an appropriate cyclopropyl derivative. For instance, the reaction of di-tert-butyl dicarbonate with a cyclopropylamine derivative under mild conditions can yield the desired carbamate . Another method involves the use of chloroformates and sodium azide to produce the corresponding acyl azide, which undergoes a Curtius rearrangement to form an isocyanate derivative. This isocyanate is then trapped by an alkoxide or an amine to form the carbamate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl ((1-ethynylcyclopropyl)methyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl ((1-ethynylcyclopropyl)methyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its carbamate group can interact with various biological molecules, making it useful in biochemical assays .
Medicine: Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmaceuticals .
Industry: In industry, this compound can be used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl ((1-ethynylcyclopropyl)methyl)(methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Tert-butyl ((1-aminomethyl)cyclopropyl)methyl)carbamate: This compound has a similar structure but contains an aminomethyl group instead of an ethynyl group.
Tert-butyl ((1-ethylcyclopropyl)methyl)carbamate: This compound has an ethyl group instead of an ethynyl group.
Uniqueness: Tert-butyl ((1-ethynylcyclopropyl)methyl)(methyl)carbamate is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the ethynyl group plays a crucial role .
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
tert-butyl N-[(1-ethynylcyclopropyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C12H19NO2/c1-6-12(7-8-12)9-13(5)10(14)15-11(2,3)4/h1H,7-9H2,2-5H3 |
InChI Key |
UNXMMMSBVPFLRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1(CC1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


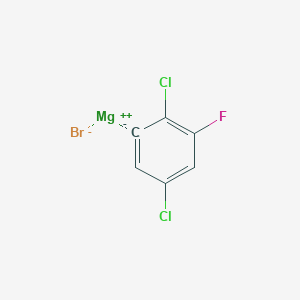
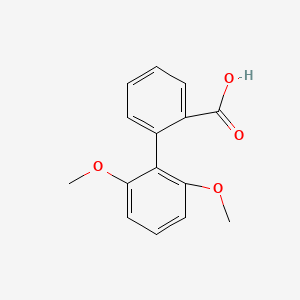
![Methyl 4-{[2-(4-methoxyphenyl)-2-oxoethyl]amino}benzoate](/img/structure/B14875823.png)
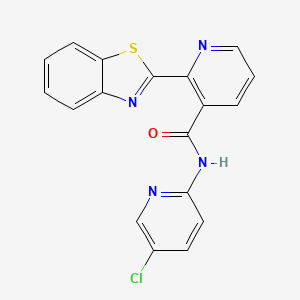
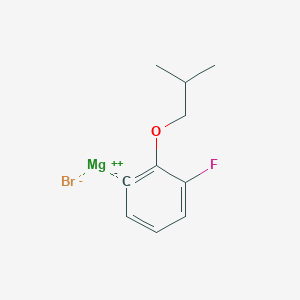
![2-(5-Bromothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14875846.png)
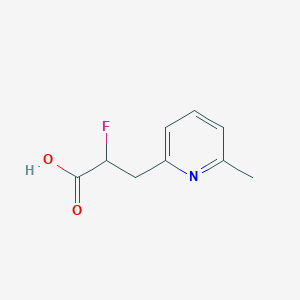
![3-methylbutyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B14875858.png)
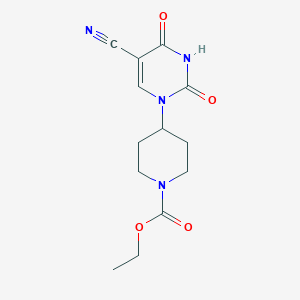
![8-Azaspiro[bicyclo[3.2.1]octane-3,6'-[1,3]oxazinan]-2'-one](/img/structure/B14875866.png)
